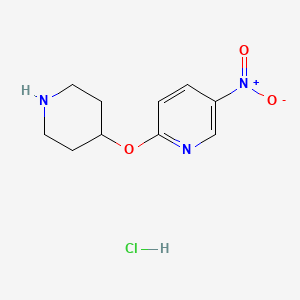

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-2-piperidin-4-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3.ClH/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9;/h1-2,7,9,11H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBINWFFFZSLLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671513 | |

| Record name | 5-Nitro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185309-69-6 | |

| Record name | 5-Nitro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS No. 1185309-69-6), a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. The document elucidates the molecule's core structural features, details its physicochemical properties, and presents a validated, step-by-step synthetic protocol. Furthermore, it explores the compound's established applications, particularly its role as a key intermediate and pharmacophore in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction and Significance

This compound is a substituted nitropyridine derivative that has emerged as a valuable building block in pharmaceutical research.[1][] Its structure uniquely combines three key chemical motifs: a pyridine ring, a nitro group, and a piperidine moiety linked via an ether bond. This amalgamation of functional groups imparts a distinct electronic and steric profile, making it a versatile scaffold for library synthesis and lead optimization.

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved drugs.[3] The electron-withdrawing nature of the nitro group at the 5-position significantly influences the reactivity of the pyridine ring, particularly for nucleophilic substitution reactions. The piperidine group, a common fragment in centrally active agents, enhances solubility and provides a vector for further chemical modification.[4][5] The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics as a yellow crystalline solid.[1]

This guide will deconstruct the molecule's architecture, provide a robust synthetic pathway with mechanistic justifications, and discuss its current applications and future potential in therapeutic development.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by the precise spatial arrangement of its constituent functional groups. The core is a pyridine ring, substituted at the 2-position with a piperidin-4-yloxy group and at the 5-position with a nitro group. The basic nitrogen of the piperidine ring is protonated, forming a hydrochloride salt.

Structural Breakdown

-

5-Nitropyridine Core: This unit is the electrophilic heart of the molecule. The strong electron-withdrawing nitro group (-NO₂) deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 6-positions.

-

Ether Linkage: An oxygen atom bridges the pyridine C2 carbon and the piperidine C4 carbon. This ether bond provides rotational flexibility.

-

Piperidine Moiety: This saturated heterocycle is crucial for modulating the compound's pharmacokinetic properties, such as solubility and membrane permeability. Its nitrogen atom serves as a basic center.

-

Hydrochloride Salt: The formation of the hydrochloride salt with the piperidine nitrogen enhances the compound's crystallinity, stability, and aqueous solubility, which are advantageous for storage and formulation.[6]

Caption: Key structural components of the title compound.

Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| CAS Number | 1185309-69-6 | [1][] |

| Molecular Formula | C₁₀H₁₄ClN₃O₃ | [1][] |

| Molecular Weight | 259.69 g/mol | [1][] |

| Appearance | Yellow Crystalline Solid | [1] |

| SMILES | C1CNCCC1OC2=NC=C(C=C2)[O-].Cl | [7] |

| PSA (Polar Surface Area) | 79.97 Ų | [1] |

| LogP | 2.77 | [1] |

Synthesis and Characterization

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction, followed by deprotection and salt formation. This approach is logical and widely applicable for synthesizing substituted pyridyl ethers.

Retrosynthetic Analysis & Strategy

The primary disconnection is at the ether linkage, suggesting a reaction between an activated 2-halopyridine and a suitable piperidine-based alcohol. The most common and cost-effective starting material is 2-chloro-5-nitropyridine. The nucleophile, 4-hydroxypiperidine, contains a secondary amine that can compete in the SₙAr reaction. Therefore, a protection strategy for the piperidine nitrogen is essential for achieving high yield and purity. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability under basic reaction conditions and its facile removal under acidic conditions, which dovetails perfectly with the final hydrochloride salt formation step.

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow, where the outcome of each step confirms the success of the previous one.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

-

Causality: The reaction requires a strong, non-nucleophilic base to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is ideal as it irreversibly deprotonates the alcohol, and the only byproduct, H₂ gas, is easily removed. A polar aprotic solvent like Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the charge separation in the transition state of the SₙAr reaction.

-

Methodology:

-

To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add a solution of N-Boc-4-hydroxypiperidine (1.1 eq.) in DMF dropwise at 0 °C under an inert atmosphere (N₂).

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.

-

Add a solution of 2-chloro-5-nitropyridine (1.0 eq.) in DMF dropwise.

-

Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and cautiously quench by the slow addition of water.

-

Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

-

Step 2: Deprotection and Hydrochloride Salt Formation

-

Causality: The Boc protecting group is labile under strong acidic conditions. A solution of HCl in an organic solvent (e.g., dioxane or isopropanol) serves the dual purpose of cleaving the Boc group (releasing CO₂ and isobutylene) and protonating the basic piperidine nitrogen to directly form the desired hydrochloride salt, often causing it to precipitate from the solution as a pure solid.

-

Methodology:

-

Dissolve the crude Boc-protected intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a solution of 4 M HCl in 1,4-dioxane (3-5 eq.) dropwise while stirring.

-

Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

-

Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove non-polar impurities.

-

Dry the product under vacuum to yield this compound as a yellow solid.

-

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity assessment is critical. A reverse-phase HPLC method (e.g., C18 column) with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is suitable. UV detection at a wavelength corresponding to the absorbance maximum of the nitropyridine chromophore (approx. 310-320 nm) should be used.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the structure by showing characteristic signals for the pyridine, piperidine, and methylene protons. The aromatic protons on the nitropyridine ring will appear as distinct doublets and doublets of doublets in the downfield region (δ 7.5-9.0 ppm). The piperidine protons will appear in the upfield region (δ 1.5-3.5 ppm).

-

¹³C NMR: Will show the correct number of carbon signals, with the carbons attached to the nitro group and oxygen appearing at characteristic chemical shifts.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a molecular ion peak corresponding to the free base ([M+H]⁺) at m/z 224.23, confirming the molecular weight.

Applications in Drug Development

The title compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest several avenues for drug discovery.

-

Antimicrobial Agents: The nitropyridine moiety is a known pharmacophore in certain antimicrobial compounds.[1] The mechanism often involves the enzymatic reduction of the nitro group within the target pathogen to generate cytotoxic reactive nitrogen species.[10]

-

Kinase Inhibitors: The pyridine scaffold is a cornerstone of many small-molecule kinase inhibitors. The piperidinyloxy side chain can be functionalized to interact with specific residues within the ATP-binding pocket of a target kinase.

-

CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system. Further modification of the piperidine nitrogen could be used to develop ligands for various receptors and transporters.

Caption: Relationship between structure and potential applications.

Conclusion

This compound is a well-defined chemical entity with significant strategic value in pharmaceutical research. Its molecular structure offers a unique combination of reactivity and functionality, making it an important intermediate for synthesizing diverse libraries of bioactive compounds. The robust and logical synthetic pathway presented herein provides a reliable method for its preparation. As research into novel antimicrobials, kinase inhibitors, and CNS-active agents continues, the utility of this versatile building block is poised to expand, reinforcing the importance of substituted pyridines in the landscape of modern drug discovery.

References

-

5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652. PubChem. [Link]

-

Pyridinium chloride. Wikipedia. [Link]

- CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

-

5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. [Link]

-

5-Nitro-2-(4-nitrophenoxy)pyridine | C11H7N3O5 | CID 4014778. PubChem. [Link]

-

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. [Link]

-

Piperidine Synthesis. DTIC. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

CAS 201594-84-5 | Pyridine, 2-[(S)-(4-chlorophenyl)(4-piperidinyloxy)methyl]- AlchemyPharm. [Link]

-

Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

-

Pyridine 1613. NIOSH - CDC. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 7. 916345-54-5|5-Nitro-2-(piperidin-4-yloxy)pyridine|BLD Pharm [bldpharm.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

A Guide to the Strategic Synthesis of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride: An In-Depth Analysis of Core Precursors

Executive Summary: 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride is a pivotal intermediate in contemporary drug discovery, serving as a foundational scaffold for a variety of complex active pharmaceutical ingredients (APIs). Its synthesis, while seemingly straightforward, relies on a nuanced understanding of precursor chemistry and reaction dynamics. This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the core precursors and the strategic rationale behind the synthesis of this valuable building block. Moving beyond a simple recitation of steps, this document elucidates the causal relationships in experimental design, focusing on the preparation of the key electrophilic and nucleophilic precursors that underpin the entire synthetic route.

Introduction: The Strategic Importance of the 5-Nitro-2-(piperidinyloxy)pyridine Scaffold

The pyridine ring is a ubiquitous feature in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with phenyl groups.[1][2] The specific substitution pattern of this compound endows it with unique chemical properties. The nitro group (-NO₂) is a powerful electron-withdrawing group that not only modulates the electronic properties of the final molecule but, more critically, activates the pyridine ring for the key bond-forming reaction. The piperidinyloxy moiety provides a versatile handle for further functionalization and can significantly influence the pharmacokinetic properties of a drug candidate. Consequently, a robust and well-understood synthesis of this intermediate is a critical first step in many drug development pipelines.

Retrosynthetic Analysis: A Strategy of Convergent Synthesis

The most logical and industrially scalable approach to constructing this compound is through a convergent synthesis. The core disconnection strategy involves breaking the ether linkage between the pyridine and piperidine rings. This bond is strategically formed via a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

This retrosynthetic logic identifies two primary precursor molecules:

-

An electrophilic pyridine core: A pyridine ring activated by an electron-withdrawing group and possessing a suitable leaving group at the 2-position.

-

A nucleophilic piperidine moiety: A piperidine ring bearing a nucleophilic oxygen at the 4-position.

The final hydrochloride salt formation is typically integrated into the final deprotection step of the synthesis.

Caption: Synthetic workflow for the electrophilic precursor.

Experimental Protocol: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine

This protocol is adapted from established patent literature, demonstrating a "one-pot" method that combines nitration and diazotization/hydrolysis for improved efficiency. [3] Step 1: Nitration

-

Charge a suitable reaction vessel with concentrated sulfuric acid (8-10 parts by mass relative to 2-aminopyridine).

-

Cool the sulfuric acid to 10-20°C in an ice bath.

-

Slowly add 2-aminopyridine (1.0 eq) in portions, ensuring the internal temperature does not exceed 20°C.

-

Once the addition is complete and the solid has dissolved, add concentrated nitric acid (0.9-1.0 eq) dropwise, maintaining the temperature between 10-20°C.

-

After the addition, warm the reaction mixture to 45-50°C and stir for 4-5 hours until TLC or HPLC analysis indicates complete consumption of the starting material.

Step 2: Diazotization and Hydrolysis

-

In a separate vessel, prepare a mixture of crushed ice and water (approx. 10 parts by mass).

-

Slowly quench the reaction mixture from Step 1 by adding it to the ice water, maintaining the quench temperature between 0-10°C.

-

Prepare an aqueous solution of sodium nitrite (1.5 eq).

-

Add the sodium nitrite solution dropwise to the quenched reaction mixture, again keeping the temperature between 0-10°C.

-

Stir the reaction for 1-2 hours at this temperature. The product, 2-hydroxy-5-nitropyridine, will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate product.

Experimental Protocol: Chlorination

-

Charge a reaction vessel with 2-hydroxy-5-nitropyridine (1.0 eq).

-

Add phosphorus oxychloride (POCl₃, 3-5 eq) as both the reagent and solvent.

-

Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours, monitoring by TLC/HPLC.

-

After completion, cool the reaction mixture and carefully quench it by pouring it slowly onto crushed ice.

-

Neutralize the mixture with a base (e.g., solid NaHCO₃ or aqueous NaOH) to a pH of 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-5-nitropyridine, which can be purified by recrystallization or column chromatography.

Precursor II: The Nucleophilic Moiety — 4-Hydroxypiperidine

4-Hydroxypiperidine is the nucleophilic component in the key coupling reaction. It is commercially available, typically as its hydrochloride salt. [4]For the SNAr reaction, the free base is required. More importantly, to prevent a common side reaction—N-arylation of the piperidine nitrogen—it is standard practice to use an N-protected form of 4-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) group is the protector of choice due to its stability under the basic conditions of the coupling reaction and its facile removal under acidic conditions.

The synthesis thus proceeds with 1-Boc-4-hydroxypiperidine , which is also widely commercially available. The use of this protected precursor is a critical experimental choice that ensures high regioselectivity and simplifies purification.

The Key Coupling Reaction and Final Product Formation

The convergence of the two precursors through the SNAr reaction forms the core C-O ether bond. The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Caption: Final coupling, deprotection, and salt formation.

Experimental Protocol: SNAr Coupling and Hydrochloride Salt Formation

Step 1: SNAr Coupling

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C.

-

Add a solution of 1-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous DMF dropwise. Causality Note: This step generates the potent sodium alkoxide nucleophile in situ. The evolution of hydrogen gas will be observed.

-

Stir the mixture at 0°C for 30-60 minutes.

-

Add a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, or until completion is confirmed by TLC/HPLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product into ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc protected intermediate.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

-

Add a solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4M solution, 3-5 eq) at room temperature.

-

Stir the mixture for 2-4 hours. The desired hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities, and dry under vacuum to yield this compound.

Data Summary

The following table summarizes typical reaction parameters for this synthetic sequence. Yields are representative and can vary based on scale and purification methods.

| Step | Key Reagents | Solvent | Temp. | Typical Yield | Purity (Crude) |

| Nitration/Hydrolysis | 2-Aminopyridine, H₂SO₄, HNO₃, NaNO₂ | Water | 0-50°C | 55-70% | >90% |

| Chlorination | 2-Hydroxy-5-nitropyridine, POCl₃ | Neat | Reflux | 80-95% | >95% |

| SNAr Coupling | 2-Chloro-5-nitropyridine, 1-Boc-4-hydroxypiperidine, NaH | DMF | 0°C to RT | 85-98% | >90% |

| Deprotection/Salt | N-Boc Intermediate, HCl in Dioxane | Dioxane | RT | 90-99% | >98% |

Conclusion

The synthesis of this compound is a prime example of strategic chemical design. By understanding the roles of the core precursors—the activated electrophile 2-chloro-5-nitropyridine and the protected nucleophile 1-Boc-4-hydroxypiperidine —chemists can execute a robust and high-yielding synthesis. The rationale behind each step, from the nitration of 2-aminopyridine to the final acid-mediated deprotection, demonstrates how fundamental principles of reactivity and selectivity are applied to construct valuable molecular building blocks for the advancement of drug discovery.

References

- CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

- CN102464605B - Preparation method of 4-nitro-piperidine derivative.

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Kaur, M., & Singh, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Experimental and Clinical Sciences, 18(2), 52-73. [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 4. Synthesis routes of 4-Hydroxypiperidine hydrochloride [benchchem.com]

1H NMR spectrum of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule, offering a detailed interpretation of its spectral features, a robust experimental protocol for data acquisition, and the underlying scientific principles governing the observed chemical shifts and coupling patterns.

Introduction and Molecular Structure

This compound is a yellow crystalline solid often utilized in pharmaceutical research and development.[1] Its molecular structure combines a substituted pyridine ring with a piperidine moiety through an ether linkage. The presence of a strongly electron-withdrawing nitro group, an electron-donating ether linkage, and a protonated amine in the form of a hydrochloride salt creates a distinct and predictable set of proton environments. 1H NMR spectroscopy is an indispensable tool for confirming the identity, purity, and structure of this compound by mapping these unique proton signals.

To facilitate spectral interpretation, the protons in the molecule are systematically labeled as shown in the structure below.

Caption: Labeled structure of this compound.

Predicted 1H NMR Spectral Features: A Mechanistic Rationale

The predicted 1H NMR spectrum is governed by the electronic environment of each proton. The hydrochloride salt form dictates that the piperidine nitrogen is protonated, significantly influencing the chemical shifts of adjacent protons.[2][3]

Pyridine Ring Protons (H3, H4, H6)

The pyridine ring protons are subject to strong electronic effects from the substituents. In an unsubstituted pyridine ring, protons typically resonate between 7.2 and 8.6 ppm.[4]

-

H6 Proton: This proton is ortho to the ring nitrogen and meta to the strongly electron-withdrawing nitro group (-NO2). The combined deshielding effects will shift this proton significantly downfield, making it the most downfield of the aromatic signals. It is expected to appear as a doublet due to coupling with H4 (4Jmeta coupling).

-

H4 Proton: Positioned between the nitro group and the ring nitrogen, H4 is also strongly deshielded. It will experience coupling from both H3 (3Jortho) and H6 (4Jmeta), resulting in a doublet of doublets.

-

H3 Proton: This proton is ortho to the electron-donating ether oxygen (-OR), which provides a shielding effect, moving it upfield relative to the other pyridine protons. It will appear as a doublet due to ortho-coupling with H4.

The expected order of chemical shifts for the pyridine protons is δH6 > δH4 > δH3 .

Piperidine Ring Protons (H1', H2', H3', NH2+)

The piperidine ring protons are significantly affected by the protonation of the nitrogen atom, which decreases electron density and shifts all ring protons downfield compared to neutral piperidine.[5]

-

NH2+ Protons: The two protons on the positively charged nitrogen will likely appear as a single, broad peak due to rapid exchange and quadrupolar coupling with the nitrogen atom. Its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d6, this signal is readily observable.

-

H1' Proton: The methine proton on the carbon attached to the ether oxygen is deshielded by the electronegative oxygen and is expected to be a complex multiplet, shifted significantly downfield into the 4.5 - 5.5 ppm range.

-

H2' and H3' Protons: These methylene protons are diastereotopic. The protons alpha to the protonated nitrogen (H2') will be more deshielded than the beta protons (H3').[6] Each position contains axial and equatorial protons, which will have different chemical shifts and coupling constants, leading to complex, overlapping multiplets in the aliphatic region of the spectrum. Generally, the H2' protons will resonate further downfield than the H3' protons.

Experimental Protocol for 1H NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is recommended for its ability to dissolve hydrochloride salts and to allow for the observation of the exchangeable N-H protons.[2]

-

Vortex the sample until the solid is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

-

Instrumental Setup & Data Acquisition:

-

The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the DMSO-d6 solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Utilize standard acquisition parameters for a quantitative 1H spectrum: a 45° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.[7]

-

Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform zero-order and first-order phase correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the residual DMSO-d5 peak to δ 2.50 ppm.[8] Note that a water peak is also commonly observed in DMSO-d6 at approximately δ 3.33 ppm.[9][10]

-

Integrate all signals corresponding to the analyte.

-

Analyze the multiplicity and coupling constants for each signal.

-

Spectral Data Summary and Interpretation

The following table summarizes the anticipated 1H NMR data for the title compound, based on the principles outlined above.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~ 9.1 | d | Jmeta ≈ 2.5 | 1H |

| NH2+ | ~ 8.9 (broad) | s | - | 2H |

| H4 | ~ 8.5 | dd | Jortho ≈ 9.0, Jmeta ≈ 2.5 | 1H |

| H3 | ~ 7.2 | d | Jortho ≈ 9.0 | 1H |

| H1' | ~ 5.1 | m | - | 1H |

| H2' | ~ 3.3 | m | - | 4H |

| H3' | ~ 2.1 | m | - | 4H |

Interpretation:

-

Aromatic Region (δ 7.0 - 9.5 ppm): The three distinct signals confirm the trisubstituted pyridine ring. The downfield doublet at ~9.1 ppm is assigned to H6 , showing only a small meta-coupling. The doublet of doublets at ~8.5 ppm corresponds to H4 , exhibiting both ortho and meta couplings. The most upfield aromatic signal, a doublet at ~7.2 ppm, is assigned to H3 , consistent with the shielding effect of the adjacent ether group.

-

Exchangeable Protons: A broad singlet observed around 8.9 ppm is characteristic of the two acidic protons of the protonated piperidine nitrogen (NH2+ ). The broadness is typical for exchangeable protons.

-

Aliphatic Region (δ 2.0 - 5.5 ppm): The multiplet furthest downfield in this region, around 5.1 ppm, is assigned to the methine proton H1' , deshielded by the ether oxygen. The complex, overlapping multiplets centered around 3.3 ppm and 2.1 ppm are assigned to the methylene protons of the piperidine ring, H2' and H3' , respectively. The downfield position of the H2' protons is a direct consequence of their proximity to the electron-withdrawing ammonium center.[3]

Conclusion

The provides a wealth of structural information. The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern on the pyridine ring, clearly showing the influence of the nitro and piperidinyloxy groups. Furthermore, the signals in the aliphatic region, particularly the downfield shifts of the protons alpha to the nitrogen, unequivocally confirm the presence of the piperidinium hydrochloride salt form. This guide provides the necessary framework for researchers to confidently acquire, interpret, and utilize 1H NMR data for the characterization of this and structurally related compounds.

References

-

Cowley, A. R., et al. (2014). A versatile catalyst for the SABRE hyperpolarization of a wide range of substrates in protic and aprotic media. Journal of the American Chemical Society, 136(17), 6384–6391. Available at: [Link]

-

Abraham, R. J., et al. (2001). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 39(8), 491-503. Available at: [Link]

-

Fraczek, T., et al. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 26(15), 4475. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

- Dambus, M., & Filotti, L. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Revue Roumaine de Chimie, 10, 763-767.

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

-

Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

-

ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Karim, A., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(33), 28833–28841. Available at: [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation. Retrieved from [Link]

- Simpson, A. J., & Brown, S. A. (2018). Acquiring 1H and 13C Spectra. In NMR in Agro-food. Royal Society of Chemistry.

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. chem.washington.edu [chem.washington.edu]

- 9. researchgate.net [researchgate.net]

- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Mass spectrometry of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

An In-depth Technical Guide to the Mass Spectrometry of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies required for the structural elucidation and characterization of this compound. We will explore optimal ionization techniques, predictable fragmentation patterns, and detailed experimental protocols. The causality behind each methodological choice is explained to ensure both scientific integrity and replicability. This guide is designed to serve as a self-validating system, grounded in authoritative references and practical insights from the field.

Introduction: The Analytical Imperative

5-Nitro-2-(4-piperidinyloxy)pyridine is a heterocyclic compound featuring a nitro-substituted pyridine ring linked via an ether bond to a piperidine moiety.[1] In its hydrochloride salt form, it presents unique analytical challenges and requirements. Mass spectrometry (MS) stands as a cornerstone technique for its analysis, offering unparalleled sensitivity and structural specificity. It is indispensable for confirming molecular identity, assessing purity, and identifying potential metabolites or degradants in pharmaceutical research and development.[1]

The molecule possesses several key structural features that dictate its behavior in a mass spectrometer: two basic nitrogen atoms (one in the pyridine ring and one in the piperidine ring) that are readily protonated, a labile ether linkage, and a nitroaromatic system. Understanding how these features influence ionization and fragmentation is critical for developing a robust analytical method. This guide will systematically deconstruct the process, moving from theoretical considerations to a validated, step-by-step experimental protocol.

Physicochemical Properties and Ionization Strategy

Molecular Structure and Mass

-

Chemical Name: this compound

-

Molecular Formula (Salt): C₁₀H₁₄ClN₃O₃[1]

-

Molecular Weight (Salt): 259.69 g/mol [1]

-

Molecular Formula (Free Base): C₁₀H₁₃N₃O₃

-

Monoisotopic Mass (Free Base): 223.0957 Da

For high-resolution mass spectrometry, the analysis focuses on the free base. The hydrochloride salt readily dissociates in solution, and the chloride ion is typically not observed in positive ion mode, or it may appear as an adduct in negative ion mode.[2]

The Rationale for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier technique for analyzing polar and thermally labile molecules like 5-Nitro-2-(4-piperidinyloxy)pyridine.[3][4] As a "soft" ionization method, ESI minimizes in-source fragmentation, ensuring that the primary ion observed corresponds to the intact molecule.[3][4]

Causality of Method Selection:

-

Positive Ion Mode ([M+H]⁺): The compound contains two basic nitrogen atoms within the piperidine and pyridine rings. These sites are readily protonated in the acidic environment of the ESI plume, leading to the formation of a stable, positively charged protonated molecule, [M+H]⁺, where 'M' represents the neutral free base. This makes positive ion mode the logical and most sensitive choice for detection.

-

Solubility: The hydrochloride salt form ensures good solubility in polar protic solvents such as methanol and water, which are ideal mobile phases for ESI.[1]

Experimental Methodology

A robust analytical method is built on a foundation of meticulous preparation and precisely controlled instrumental parameters. The following protocols are designed to be a self-validating system for the analysis of this specific compound.

Detailed Protocol: Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol. Vortex thoroughly to ensure complete dissolution.

-

Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the stock solution into a clean vial and add 990 µL of 50:50 (v/v) methanol:water. This solvent composition is well-suited for ESI, promoting efficient desolvation and ionization.

-

Final Dilution for Infusion (1 µg/mL): For direct infusion analysis, further dilute the working solution 1:10 by taking 100 µL and adding 900 µL of 50:50 methanol:water containing 0.1% formic acid.

-

Expert Insight: The addition of 0.1% formic acid to the final solution is a critical step. It lowers the pH of the mobile phase, ensuring that the basic nitrogen atoms on the analyte are fully protonated before entering the ESI source, thereby maximizing the signal intensity of the [M+H]⁺ ion.

-

Detailed Protocol: LC-MS/MS Instrumentation and Data Acquisition

This protocol is designed for a standard tandem mass spectrometer coupled with a liquid chromatography system.

-

Chromatography (Optional but Recommended): For mixture analysis, use a C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient can be developed, for example, starting at 5% B and ramping to 95% B over several minutes.

-

-

Mass Spectrometer Settings (ESI Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

Cone Gas Flow (N₂): 50 L/hr

-

-

Full Scan (MS1) Acquisition:

-

Mass Range: m/z 50 - 300

-

Purpose: To detect the protonated molecular ion [M+H]⁺.

-

-

Tandem MS (MS/MS) Acquisition:

-

Precursor Ion: Select the m/z of the [M+H]⁺ ion (calculated as 224.10).

-

Collision Gas: Argon

-

Collision Energy: Ramp from 10-40 eV.

-

Purpose: To induce fragmentation of the parent ion and generate a characteristic fragmentation spectrum for structural confirmation. Ramping the collision energy ensures that both low-energy (e.g., loss of water) and high-energy (e.g., ring opening) fragmentations are observed.

-

Visualization: Analytical Workflow

The logical flow from sample preparation to final data interpretation is a critical component of a validated method.

Caption: Experimental workflow for MS analysis.

Data Interpretation and Fragmentation Analysis

The Parent Ion: [M+H]⁺

In the full scan (MS1) spectrum, the most prominent peak will be the protonated molecule of the free base.

-

Expected m/z: 224.10

-

Significance: The accurate mass measurement of this ion confirms the elemental composition (C₁₀H₁₄N₃O₃) of the protonated molecule, providing the first layer of structural validation.

Tandem MS (MS/MS) and Key Fragmentation Pathways

The MS/MS spectrum provides a structural fingerprint of the molecule. The fragmentation of 5-Nitro-2-(4-piperidinyloxy)pyridine is driven by its main structural motifs: the piperidine ring, the ether linkage, and the nitro-pyridine group.[5]

Common Fragmentation Pathways for Piperidine Derivatives:

-

Alpha-Cleavage: The bond adjacent to the protonated nitrogen atom in the piperidine ring is a common point of cleavage, leading to ring-opening and subsequent loss of small neutral molecules.[5]

-

Neutral Loss: Substituted piperidines often exhibit the neutral loss of small molecules like water.[5][6]

Common Fragmentation Pathways for Nitroaromatics:

-

Loss of NO₂: A characteristic fragmentation involves the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂) or nitrous acid (HNO₂). This corresponds to a neutral loss of 46 or 47 Da, respectively.

-

Loss of NO: A loss of 30 Da corresponding to a nitric oxide radical (•NO) is also frequently observed.[7]

Visualization: Predicted Fragmentation Pathway

Caption: Predicted fragmentation of the parent ion.

Data Summary: Table of Key Ions

| m/z (Theoretical) | Proposed Formula | Proposed Structure/Origin | Notes |

| 224.10 | [C₁₀H₁₃N₃O₃+H]⁺ | Protonated Parent Molecule | The primary ion observed in the MS1 spectrum. |

| 178.11 | [C₁₀H₁₃N₂O+H]⁺ | Loss of Nitro Group (-NO₂) | A characteristic loss for nitroaromatic compounds. Confirms the presence of the NO₂ group. |

| 140.04 | [C₅H₄N₂O₂]⁺ | 5-Nitropyridin-2-yl Cation | Results from the cleavage of the C-O ether bond. Confirms the two main moieties. |

| 85.09 | [C₅H₁₁N]⁺ | Piperidine Imine Cation | Results from ether cleavage with proton retention on the piperidine nitrogen, followed by loss of H₂O. |

| 57.07 | [C₄H₇]⁺ | Butenyl Cation | A common secondary fragment from the decomposition of the piperidine ring. |

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using electrospray ionization in positive ion mode. This guide outlines a comprehensive and self-validating methodology, from sample preparation to data interpretation. By leveraging high-resolution mass spectrometry for parent ion confirmation and tandem mass spectrometry (MS/MS) for fragmentation analysis, a confident structural elucidation is readily achievable. The predictable fragmentation pathways, primarily involving the loss of the nitro group and cleavage of the ether linkage, provide a reliable fingerprint for the identification and characterization of this molecule in various scientific applications.

References

-

Ganesan, A., & Ali, A. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry. Available at: [Link]

-

Dan, J., & Chen, H. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Harvard Apparatus. Available at: [Link]

-

Ilov, N., et al. (2021). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. Available at: [Link]

-

Laakso, P., & Kallio, H. (1993). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Pinto, F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

PubChem. (n.d.). 5-Nitro-2-(4-nitrophenoxy)pyridine. PubChem. Available at: [Link]

-

Ghosh, C., & Sanyal, S. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]

-

ResearchGate. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1— Investigations of alkali metal chloride and sodium salt cluster ions. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

-

Reddit. (2022). Is it possible to detect a salt (Cl-) salt with mass spectroscopy?. Reddit. Available at: [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. reddit.com [reddit.com]

- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride for Researchers and Drug Development Professionals

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS No. 1185309-69-6). The following sections detail the commercial sourcing, synthesis, quality control, and analytical methodologies pertinent to this compound, ensuring a well-rounded understanding for its application in research and development.

Introduction to a Key Building Block

This compound is a yellow crystalline solid with the molecular formula C₁₀H₁₄ClN₃O₃ and a molecular weight of 259.69 g/mol .[1][2] Its structure, featuring a nitropyridine core linked to a piperidine moiety via an ether bond, makes it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution, while the piperidine unit offers a versatile scaffold for further functionalization. The hydrochloride salt form generally enhances the compound's solubility in aqueous media, a desirable property for various research applications.[1]

Commercial Availability and Supplier Landscape

Identifying a reliable commercial source is a critical first step in any research endeavor. Several chemical suppliers list this compound in their catalogs. A comparative analysis of offerings from prominent vendors is presented below. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to verify the quality and purity of the material before procurement.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Additional Information |

| BOC Sciences | Inquire | 1185309-69-6 | C₁₀H₁₄ClN₃O₃ | Offers a range of specialty chemicals and supports projects from early discovery to process development. |

| Matrix Scientific | Inquire | 1185309-69-6 | C₁₀H₁₄ClN₃O₃ | Lists the compound with the hazard classification of "Irritant".[2] |

| Alfa Chemistry | 96% | 1185309-69-6 | C₁₀H₁₄ClN₃O₃ | Provides a stated purity of 96%.[3] |

| Guidechem | 97% (Meryer) | 1185309-69-6 | C₁₀H₁₄ClN₃O₃ | Lists multiple suppliers, with Meryer (Shanghai) Chemical Technology Co., Ltd. offering a purity of 97%.[1] |

Synthesis Pathway and Potential Impurities

A thorough understanding of the synthetic route is crucial for anticipating potential impurities and establishing a robust quality control strategy. The most probable synthetic pathway for 5-Nitro-2-(4-piperidinyloxy)pyridine is a Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Synthesis of Precursors

The synthesis of the final compound relies on two key precursors: 2-chloro-5-nitropyridine and 4-hydroxypiperidine.

-

2-Chloro-5-nitropyridine (CAS No. 4548-45-2): This precursor is typically synthesized from 2-hydroxy-5-nitropyridine through a chlorination reaction, often employing reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[6][7] The 2-hydroxy-5-nitropyridine itself can be prepared from 2-aminopyridine via nitration followed by diazotization and hydrolysis.[8]

-

4-Hydroxypiperidine (CAS No. 5382-16-1): This starting material is commercially available, often as a white to off-white crystalline powder with a typical purity of 98% or higher.[9][10]

Final Synthesis Step: Williamson Ether Synthesis

The final step involves the reaction of 2-chloro-5-nitropyridine with 4-hydroxypiperidine in the presence of a base to facilitate the formation of the ether linkage. The resulting free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.

Potential Impurities

A critical aspect of quality control is the identification and management of impurities. Based on the synthetic route, the following impurities could potentially be present in the final product:

-

Unreacted Starting Materials: Residual 2-chloro-5-nitropyridine and 4-hydroxypiperidine.

-

By-products from Precursor Synthesis: Impurities carried over from the synthesis of 2-chloro-5-nitropyridine, such as isomers or over-chlorinated species.

-

By-products from Williamson Ether Synthesis:

-

Positional Isomers: If the starting materials for the precursors are not pure, other isomers could be formed.

-

Products of Side Reactions: Dehydration of 4-hydroxypiperidine under certain conditions could lead to the formation of piperidine-related by-products.[11]

-

-

Residual Solvents: Solvents used in the reaction and purification steps.

Analytical Characterization and Quality Control

Robust analytical methods are essential to confirm the identity, purity, and quality of this compound. The following techniques are recommended for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of this compound and quantifying impurities.[12][13]

Experimental Protocol: RP-HPLC Method Development

-

Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or an ammonium acetate buffer) and an organic modifier (acetonitrile or methanol) is recommended. The choice of organic modifier can influence the selectivity, especially with aromatic compounds.[14]

-

Detection: A UV detector set at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the nitropyridine chromophore) should provide good sensitivity.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile.

-

Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12]

Sources

- 1. Page loading... [guidechem.com]

- 2. 287172-66-1 Cas No. | 1 | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 8. biosynth.com [biosynth.com]

- 9. 4-ヒドロキシピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. innospk.com [innospk.com]

- 11. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

Methodological & Application

Application Note: A Comparative Guide to the Synthesis of 5-amino-2-(4-piperidinyloxy)pyridine from its 5-Nitro Precursor

Abstract

This comprehensive application note provides a detailed guide for the chemical synthesis of 5-amino-2-(4-piperidinyloxy)pyridine, a crucial building block in pharmaceutical development. The primary focus is the reduction of the aromatic nitro group of the precursor, 5-nitro-2-(4-piperidinyloxy)pyridine. We present a comparative analysis of common reduction methodologies, including catalytic hydrogenation and metal-acid systems, to inform rational protocol selection. A detailed, field-proven protocol for catalytic hydrogenation using palladium on carbon (Pd/C) is provided, complete with procedural steps, safety protocols, reaction monitoring, and product purification. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Importance

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically significant drugs. The title compound, 5-amino-2-(4-piperidinyloxy)pyridine, serves as a key intermediate for the synthesis of complex molecular targets, leveraging its versatile amino group for further derivatization. The most common and direct route to this compound is through the reduction of its stable nitro precursor.

The transformation of an aromatic nitro group to a primary amine is a fundamental reaction in organic synthesis. However, the choice of reducing agent is critical and depends on factors such as substrate sensitivity, desired chemoselectivity, scalability, and safety. This guide elucidates the causality behind selecting an appropriate method for this specific transformation.

Reaction Scheme and Mechanism Overview

The conversion of the 5-nitro precursor to the desired 5-amino product is a six-electron reduction. The overall transformation is as follows:

Caption: General reaction scheme for the reduction.

The reaction mechanism, while varying with the chosen reagents, generally proceeds through intermediate species such as nitroso and hydroxylamine derivatives before reaching the final amine product[1]. The goal of a successful protocol is to drive the reaction to completion, minimizing the accumulation of these potentially mutagenic intermediates.

Comparative Analysis of Reduction Methodologies

Several robust methods exist for the reduction of aromatic nitro groups.[2] The selection of an optimal method requires a careful evaluation of its advantages and limitations.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Selectivity & Compatibility |

| Catalytic Hydrogenation | H₂ gas, Pd/C (5-10 mol%) | Methanol or Ethanol, RT, 1-5 bar H₂ | High yield, clean reaction, catalyst is recyclable.[2][3] | Requires specialized pressure equipment; catalyst can be pyrophoric; may reduce other functional groups (alkenes, alkynes, some benzyl ethers).[3] | Excellent for this substrate; potential for dehalogenation if aryl halides are present.[3] |

| Catalytic Hydrogenation | H₂ gas, Raney® Nickel | Methanol or Ethanol, RT-50°C, 3-10 bar H₂ | Effective and often used when dehalogenation is a concern with Pd/C.[3][4] | Pyrophoric catalyst requires careful handling; may not be as active as Palladium.[5][6] | Good choice for substrates containing I, Br, or Cl substituents that need to be preserved.[3] |

| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid (AcOH) or NH₄Cl | Ethanol/Water, Reflux | Mild, cost-effective, and tolerates a wide range of functional groups.[3][7][8] | Stoichiometric amounts of metal are required, leading to iron sludge waste; can require harsh acidic conditions. | High chemoselectivity; generally does not reduce esters, amides, or nitriles.[9] |

| Metal/Acid Reduction | Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate, HCl, Reflux | Mild conditions and good functional group tolerance.[3][10][11] | Generates significant tin waste which can be difficult to remove from the product; workup can be challenging due to emulsion formation.[12] | A reliable lab-scale method for complex molecules where hydrogenation is not viable.[3] |

Recommended Protocol: Catalytic Hydrogenation with Pd/C

This protocol details the reduction of the nitro precursor using a standard palladium-on-carbon catalyst under a hydrogen atmosphere.

Materials and Reagents

| Reagent | M.W. | CAS No. | Hazard Class | Notes |

| 5-nitro-2-(4-piperidinyloxy)pyridine | 237.24 | N/A | Irritant | Starting Material |

| Palladium on Carbon (10 wt%) | 106.42 (Pd) | 7440-05-3 | Flammable Solid | Pyrophoric when dry. Handle with care. |

| Methanol (MeOH), Anhydrous | 32.04 | 67-56-1 | Flammable, Toxic | Reaction Solvent |

| Hydrogen (H₂) | 2.02 | 1333-74-0 | Flammable Gas | Use in a well-ventilated area. |

| Celite® 545 | N/A | 61790-53-2 | Irritant | Filtration Aid |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Carcinogen | Extraction Solvent |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 142.04 | 7757-82-6 | N/A | Drying Agent |

Experimental Workflow Diagram

Caption: Step-by-step workflow for catalytic hydrogenation.

Detailed Step-by-Step Protocol

Reaction Setup:

-

To a hydrogenation vessel suitable for pressure reactions, add 5-nitro-2-(4-piperidinyloxy)pyridine (1.0 eq).

-

Add anhydrous methanol (approx. 10-20 mL per gram of starting material). Stir until all solid has dissolved.

-

Under a gentle stream of inert gas (Nitrogen or Argon), carefully add 10% Palladium on Carbon (typically 5-10% by weight relative to the starting material).

-

Expert Insight: Adding the catalyst under an inert atmosphere is a critical safety step to prevent the dry, highly dispersed catalyst from reacting with oxygen in the air.

-

Hydrogenation: 4. Securely seal the reaction vessel. 5. Purge the vessel by evacuating to a low vacuum and backfilling with inert gas. Repeat this cycle three times to remove all oxygen. 6. Perform a similar purge cycle with hydrogen gas, evacuating the inert gas and backfilling with H₂. Repeat three times.[13] 7. Pressurize the vessel to the desired pressure (typically 3-5 bar or using a hydrogen-filled balloon for atmospheric pressure reactions). 8. Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. 9. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 10% Methanol in Dichloromethane. The product amine should have a lower Rf than the starting nitro compound. The reaction is typically complete within 4-16 hours.

Work-up and Isolation: 10. Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel three times with an inert gas. 11. Prepare a small plug of Celite® in a Büchner funnel. 12. Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.

- Causality: This step is essential for removing the heterogeneous catalyst. The Celite prevents the fine catalyst powder from passing through the filter paper. Crucially, do not allow the filter cake to dry completely, as the catalyst can become pyrophoric. Keep it wet with solvent.[13]

- Rinse the reaction vessel and the filter cake with additional methanol to ensure complete transfer of the product.

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-amino-2-(4-piperidinyloxy)pyridine, which is often an off-white or pale-yellow solid.

Purification: 15. The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes. 16. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety and Handling

-

Palladium on Carbon (Pd/C): The catalyst is flammable and pyrophoric, especially when dry or spent. Always handle in a well-ventilated fume hood under an inert atmosphere. Do not allow the catalyst to dry on filter paper. Quench spent catalyst carefully by suspending it in water before disposal.

-

Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded to prevent static discharge.[14] Operate in a fume hood or a designated, well-ventilated area away from ignition sources.[15]

-

Solvents: Methanol and Dichloromethane are toxic and/or carcinogenic. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

-

Piperidine Derivatives: While specific data for the reactants and products may be limited, related piperidine compounds can be corrosive and toxic.[16] Avoid contact with skin and eyes.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure or poor stirring.3. Leak in the reaction setup. | 1. Use fresh catalyst. If sulfur-containing compounds are present, pre-treat the starting material.2. Increase stirring speed and/or hydrogen pressure.3. Check all seals and connections on the pressure vessel. |

| Side Product Formation | Potential for hydrogenolysis of the C-O ether bond at high temperatures or pressures. | Maintain mild reaction conditions (room temperature, low pressure). Monitor the reaction closely to avoid over-reduction. |

| Low Yield after Work-up | 1. Product adsorbed onto the catalyst or Celite.2. Product is partially soluble in the purification solvent. | 1. Wash the filter cake thoroughly with more solvent (methanol or ethyl acetate).2. Adjust the solvent system for extraction or chromatography; perform multiple extractions. |

| Product is Dark/Colored | Presence of residual intermediates (nitroso, azo compounds) or oxidation of the amine product. | Ensure the reaction goes to completion. Handle the final amine product under an inert atmosphere if it is sensitive to air oxidation. An activated carbon treatment during workup may help. |

References

- CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.

- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu

- CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

- Nitro Reduction - Common Conditions.

- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.

- Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines.

- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.

- Safety D

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- Reduction of nitroaromatic compounds in tin(II) chloride....

- The Reduction of Nitroarenes with Iron/Acetic Acid. Semantic Scholar.

- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.

- Nitro Reduction - Iron (Fe). Common Organic Chemistry.

- Tin(II) chloride - Wikipedia.

- WO2020131574A1 - Method of reducing aromatic nitro compounds.

- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube.

- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C

- Nitroarom

- Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. Reddit.

- PIPERIDINE - CAMEO Chemicals. NOAA.

- Reagent Friday: Raney Nickel. Master Organic Chemistry.

Sources

- 1. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. chemos.de [chemos.de]

- 16. carlroth.com [carlroth.com]

Application Notes & Protocols for the Scale-Up Synthesis of Aminopyridine Derivatives from Nitropyridine Precursors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminopyridines and Their Synthesis

Aminopyridine derivatives are foundational building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries. Their prevalence in active pharmaceutical ingredients (APIs) stems from the pyridine ring's ability to act as a bioisostere for a phenyl group while offering improved solubility and metabolic stability, and the amino group's utility as a key synthetic handle for constructing more complex molecules.[1][2]

The reduction of nitropyridine precursors is a robust and widely adopted method for the industrial-scale synthesis of these valuable intermediates.[3] This transformation, while conceptually straightforward, presents significant challenges upon scale-up. The primary concerns revolve around managing the reaction's potent exothermicity, ensuring process safety, achieving high chemoselectivity, and developing efficient, scalable workup procedures.[4]

This guide provides a comprehensive overview of the key methodologies for nitropyridine reduction, offering detailed protocols and the scientific rationale behind critical process decisions. It is designed to equip researchers and process chemists with the knowledge to transition these vital syntheses from the laboratory bench to pilot and production scales safely and efficiently.

Part 1: Foundational Strategy—Selecting the Optimal Reduction Method

The choice of reduction method is the most critical decision in the process development lifecycle. It directly impacts safety, cost, throughput, and environmental footprint. The decision is multifactorial, depending on the substrate's electronic and steric properties, the presence of other functional groups, the desired scale, and available plant infrastructure.

Catalytic Hydrogenation: The Industrial Workhorse

Catalytic hydrogenation is often the preferred method for its high atom economy and clean reaction profiles, which typically yield the desired amine and water as the only byproduct.[5]

-

Heterogeneous Catalysis (H₂ Gas): This approach utilizes solid-supported catalysts, most commonly palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. It is highly efficient but requires specialized high-pressure reactor systems (autoclaves) and stringent safety protocols for handling flammable hydrogen gas.[3][5] A key consideration is chemoselectivity; for instance, Pd/C is highly active and can inadvertently reduce other functional groups, such as halogens (dehalogenation), which may be undesirable. Raney Nickel is often a suitable alternative when dehalogenation is a concern.[5]

-

Catalytic Transfer Hydrogenation (CTH): CTH offers a significant safety advantage by avoiding the use of high-pressure gaseous hydrogen.[6] Instead, a hydrogen donor, such as formic acid, ammonium formate, or hydrazine, is used in the presence of a catalyst (typically Pd/C).[7][8] The decomposition of the donor provides hydrogen in situ. This method is particularly well-suited for standard, non-pressurized reactors, making it a versatile option for many facilities.

Metal-Mediated Reductions: Classic and Cost-Effective Solutions

Stoichiometric reduction using dissolving metals remains a viable and economical option, especially for large-scale manufacturing where the cost of precious metal catalysts may be prohibitive.

-

Iron in Acidic Media (Fe/HCl or Fe/AcOH): This is one of the oldest and most cost-effective methods for nitro group reduction.[9] It is robust and tolerant of many functional groups. However, the primary drawback is the generation of large quantities of iron oxide sludge, which complicates product isolation and presents a significant waste disposal challenge.[4]

-

Tin (SnCl₂) and Zinc (Zn): Reagents like tin(II) chloride and zinc dust offer milder conditions and can provide excellent chemoselectivity for sensitive substrates.[5] Their use is generally limited to smaller-scale syntheses due to the high cost and the stoichiometric generation of metallic waste.[10]

The following decision-making workflow can guide the selection of an appropriate reduction strategy.

Caption: Workflow for selecting a nitropyridine reduction method.

Part 2: The Paramount Concern—Thermal Safety and Hazard Management

The reduction of an aromatic nitro group is a highly energetic transformation, with reaction enthalpies often exceeding -400 to -550 kJ/mol.[4] Improper management of this exotherm on a large scale can lead to a runaway reaction, over-pressurization of the reactor, and release of volatile materials.

A critical and often underappreciated danger is the potential accumulation of thermally unstable intermediates, such as nitroso and hydroxylamine species.[11] If the reaction stalls or if conditions are not optimal, these intermediates can build up. A subsequent change in conditions (e.g., a rise in temperature) can cause their rapid and highly exothermic conversion to the final amine, overwhelming the reactor's cooling capacity.

A robust safety assessment is therefore non-negotiable.

Caption: A mandatory safety assessment workflow for scale-up.

Part 3: Detailed Application Protocols

The following protocols are presented as robust starting points for process development and scale-up. Note: All procedures must be subjected to a thorough risk assessment and safety review before implementation.

Protocol 1: Kilogram-Scale Synthesis of 4-Aminopyridine via Catalytic Hydrogenation

This protocol describes the reduction of 4-nitropyridine N-oxide, which is often preferred over 4-nitropyridine for its stability, followed by a deoxygenation that occurs in situ under hydrogenation conditions.[12]

Reaction: 4-Nitropyridine N-Oxide → 4-Aminopyridine

Core Principle: This high-pressure hydrogenation leverages the high activity of a Pd/C catalyst for a clean and efficient conversion. The primary scale-up challenge is the safe handling of hydrogen gas and the pyrophoric catalyst.

Step-by-Step Methodology:

-

Reactor Inerting: A suitable high-pressure autoclave (e.g., 100 L Hastelloy reactor) is thoroughly purged with nitrogen to remove all oxygen.

-

Catalyst Slurry Preparation: In a separate, inerted vessel, a slurry of 10% Palladium on Carbon (50% wet, 1.0 kg, ~0.1 mol eq. based on dry weight) in ethanol (20 L) is prepared. Causality: Using a wet catalyst significantly reduces the risk of ignition as dry Pd/C is pyrophoric and can spark in the presence of air and flammable solvents.

-

Charging Reactor: The catalyst slurry is transferred to the autoclave under a nitrogen blanket. 4-Nitropyridine N-oxide (10.0 kg, 71.4 mol) is added, followed by an additional 40 L of ethanol to achieve the target concentration.

-

Hydrogenation: The reactor is sealed and purged three times with nitrogen, followed by three purges with hydrogen gas. The reactor is then pressurized with hydrogen to 5 bar (approx. 72.5 psi) and heated to 60°C. The reaction is typically very fast and exothermic; efficient cooling is critical to maintain the target temperature.

-

Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. A sample can be carefully taken (after depressurizing and purging) and analyzed by HPLC or TLC to confirm the complete consumption of the starting material.

-